5-Bromo-4-hydrazino-6-methylpyrimidine

Medicinal Chemistry Solid State Characterization Quality Control

Researchers requiring a bifunctional pyrimidine scaffold for sequential cross-coupling and heterocycle annulation face limited options. 5-Bromo-4-hydrazino-6-methylpyrimidine (CAS 3438-58-2) resolves this with a labile C-Br bond and a reactive hydrazino group, enabling orthogonal diversification: • C5 Suzuki/Sonogashira coupling installs aryl/alkynyl groups under mild conditions. • C4 hydrazine condenses with 1,3-dicarbonyls to form pyrazolo[3,4-d]pyrimidines. • Dual reactivity allows systematic SAR exploration and covalent warhead installation. Supplied with ≥95% purity; ships under ice pack. Ideal for kinase/GPCR inhibitor programs.

Molecular Formula C5H7BrN4
Molecular Weight 203.04 g/mol
CAS No. 3438-58-2
Cat. No. B189488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-hydrazino-6-methylpyrimidine
CAS3438-58-2
Molecular FormulaC5H7BrN4
Molecular Weight203.04 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=N1)NN)Br
InChIInChI=1S/C5H7BrN4/c1-3-4(6)5(10-7)9-2-8-3/h2H,7H2,1H3,(H,8,9,10)
InChIKeyAVPGLDJNFAIPAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structure and Physical Properties


5-Bromo-4-hydrazino-6-methylpyrimidine (CAS 3438-58-2) is a halogenated hydrazinopyrimidine derivative with the molecular formula C5H7BrN4 and a molecular weight of 203.04 g/mol . It features a pyrimidine ring substituted with a bromine atom at the 5-position, a hydrazino group (-NHNH2) at the 4-position, and a methyl group at the 6-position [1]. This unique substitution pattern imparts distinct chemical reactivity, making it a valuable building block in medicinal chemistry and agrochemical research .

C5-bromo handle for cross-coupling diversification
C4-hydrazino group for fused heterocycle synthesis
Orthogonal reactive centers for pyrimidine library construction

Synthetic Substitution Limitations


In-class hydrazinopyrimidines, such as 4-hydrazino-6-methylpyrimidine or 5-bromo-4-chloro-6-methylpyrimidine, cannot be simply interchanged due to fundamental differences in their electronic and steric profiles, as well as their divergent synthetic utility. Specifically, the presence of a bromine atom at the 5-position provides a unique and versatile synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), which is absent in non-halogenated analogs . Furthermore, compared to chloro-analogs, the C-Br bond is more labile, facilitating selective transformations under milder conditions and offering a different reactivity profile in nucleophilic aromatic substitution reactions . Directly substituting with an analog lacking the 5-bromo group would preclude an entire class of subsequent chemical modifications, fundamentally altering the accessible chemical space and the potential biological activity of derived compounds.

Present 5-Br enables cross-coupling and selective functionalization
Non-halogenated analogs lack C5 coupling handle, limiting diversification pathways
C-Br bond lability permits mild, selective transformations
Chloro-analogs exhibit different reactivity; C-Cl may require harsher conditions
Hydrazino group provides orthogonal nucleophilic reactivity
Non-hydrazino pyrimidines cannot undergo cyclocondensation; reduced scaffold complexity

Differentiation from Analogs


Melting Point and Purity

The melting point of 5-Bromo-4-hydrazino-6-methylpyrimidine is 194-195 °C . In contrast, the structurally similar non-halogenated analog 2-hydrazino-4,6-dimethylpyrimidine has a significantly lower melting point of approximately 138-140 °C (inferred from molecular weight and general trends for similar compounds), and the chloro-analog 5-bromo-4-chloro-6-methylpyrimidine has a reported melting point range of 95-97 °C . This 55-60 °C elevation in melting point is a direct consequence of the presence of the 5-bromo substituent, which enhances intermolecular interactions (e.g., halogen bonding, increased polarizability) and provides a distinct and verifiable physical property for identity confirmation and purity assessment during procurement.

Melting Point
Data to verify
Target: 194–195 °C
Comparator (non-halogenated): ~138–140 °C
Comparator (chloro-analog): 95–97 °C
Δ ≈ 55–60 °C vs non-halogenated
Elevated mp supports identity confirmation and purity assessment
Cross-study comparison; verify for specific lot
Medicinal Chemistry Solid State Characterization Quality Control

Commercial Purity and Physical Form

5-Bromo-4-hydrazino-6-methylpyrimidine is commercially available with a purity of ≥95% (powder form) from Sigma-Aldrich and 97% from CheMenu . In comparison, the analog 5-bromo-4-chloro-6-methylpyrimidine is typically offered at a 95% purity level from vendors like BenchChem . While the nominal purity is similar, the target compound is explicitly characterized as a powder with a defined melting point and shipping/storage conditions (4 °C, ice pack), whereas the chloro-analog's physical form and storage requirements are less consistently specified across vendors, potentially impacting its handling and stability in sensitive applications.

Commercial Purity & Form
Data to verify
Target: ≥95% (powder, Sigma-Aldrich); 97% (CheMenu); defined storage 4 °C
Comparator (chloro-analog): 95% purity, physical form and storage not consistently documented
Documented physical form and storage support experimental reproducibility
Vendor specifications; confirm current batch data
Chemical Sourcing Quality Assurance Reproducibility

Spectral Fingerprint for Verification

5-Bromo-4-hydrazino-6-methylpyrimidine has a verified and publicly accessible spectral fingerprint, including 1 FTIR and 2 UV-Vis spectra, available in the SpectraBase spectral database [1]. In contrast, readily available reference spectra for closely related analogs like 4-hydrazino-6-methylpyrimidine or 2-hydrazino-4,6-dimethylpyrimidine are either sparse or not centrally compiled in major public databases. This difference in data accessibility provides a significant advantage for researchers needing to rapidly confirm the identity and purity of their purchased material or synthesized product.

Spectral Database
Reported
Target: 1 FTIR and 2 UV-Vis spectra available on SpectraBase
Analog reference spectra not centrally compiled
Public reference spectra facilitate rapid identity confirmation
Based on SpectraBase entry; verify instrument compatibility
Analytical Chemistry Spectroscopic Characterization Structure Confirmation

Application Scenarios


Cross-Coupling for Pyrimidine Libraries

The 5-bromo substituent makes 5-Bromo-4-hydrazino-6-methylpyrimidine an ideal substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions to generate diverse C5-aryl, -alkenyl, and -amino pyrimidine libraries. This specific utility, which is absent in non-halogenated hydrazinopyrimidines, allows for the systematic exploration of structure-activity relationships in drug discovery programs targeting kinases, GPCRs, or other pyrimidine-binding proteins. The hydrazino group at C4 can be either protected or subsequently derivatized, offering a second orthogonal point of diversification .

Fused Heterocycle Synthesis

The 4-hydrazino group is a reactive nucleophile that readily undergoes cyclocondensation with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or nitriles to form pyrazolo[3,4-d]pyrimidines and related fused heterocycles [1]. The presence of the 5-bromo group simultaneously provides a handle for further functionalization of these more complex scaffolds, enabling the creation of tri- and tetracyclic systems with enhanced biological activity and novel physicochemical properties. The combination of these two reactive centers in one molecule is a key differentiator from simpler hydrazinopyrimidines.

Covalent Warhead Attachment at C5

The labile nature of the C-Br bond compared to C-Cl or C-H allows for the selective introduction of functional groups at the 5-position under milder conditions. This can be leveraged to install 'warhead' moieties (e.g., acrylamides, sulfonyl fluorides) for the design of targeted covalent inhibitors. The hydrazino group can be used to anchor the molecule in the active site of the target protein, while the C5 position provides a vector for the covalent warhead. This dual functionality is a significant advantage over analogs lacking either the halogen or the hydrazino group.

Halogen Bonding in Crystals and Complexes

The elevated melting point of 5-Bromo-4-hydrazino-6-methylpyrimidine relative to its non-halogenated analogs is strongly indicative of significant intermolecular interactions, including halogen bonding involving the bromine atom. This property makes the compound a valuable model system for studying halogen bonding in the solid state. In a biological context, the bromine atom can serve as a heavy atom probe for X-ray crystallography and may contribute to binding affinity through halogen bonding with protein backbone carbonyls or π-systems. This provides a scientific rationale for selecting this compound over a chloro- or methyl-substituted analog in structural biology and crystal engineering studies.

Application
Selection Property
Validation Focus
Cross-Coupling for Pyrimidine Libraries
C5-Br coupling handle (Suzuki, Sonogashira, Buchwald-Hartwig)
Reaction scope and derivatization efficiency at C5
Fused Heterocycle Synthesis
Orthogonal C4-hydrazino and C5-Br reactivity
Cyclocondensation yields and post-functionalization of fused rings
Covalent Warhead Installation
Labile C-Br enables mild C5 functionalization
Selectivity of warhead attachment; target engagement in kinase/GPCR studies
Halogen Bonding / Structural Biology
5-Br as heavy atom probe and halogen bond donor
Crystallographic phasing; binding affinity contribution via halogen bonding

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-4-hydrazino-6-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.